molecular formula C13H10BF3O2 B12437294 2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid

2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid

Cat. No.: B12437294
M. Wt: 266.03 g/mol
InChI Key: NTGSESYCUXODSE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid is a high-value boronic acid derivative that serves as a critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is in Suzuki-Miyaura couplings, a cornerstone method for constructing carbon-carbon bonds between aryl halides and aryl boronic acids. This reaction is essential for assembling complex biaryl scaffolds found in many pharmaceutical compounds and advanced materials. The incorporation of the trifluoromethyl (CF3) group on the biphenyl scaffold is of significant interest in medicinal and agrochemical research. The CF3 group is known to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound is therefore indispensable for developing novel therapeutics. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, in a well-ventilated laboratory environment.

Properties

Molecular Formula

C13H10BF3O2

Molecular Weight

266.03 g/mol

IUPAC Name

[4-phenyl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)12-8-10(14(18)19)6-7-11(12)9-4-2-1-3-5-9/h1-8,18-19H

InChI Key

NTGSESYCUXODSE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Coupling of 4-Boronophenyl Esters with 2-Trifluoromethyl Aryl Halides

A representative procedure involves reacting 4-boronophenyl pinacol ester A with 2-bromo-5-(trifluoromethyl)benzene B under palladium catalysis. Key conditions include:

Component Details
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2 equiv)
Solvent Toluene/EtOH (4:1)
Temperature 80°C, 12 h
Yield 78–85%

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biphenyl bond. The electron-withdrawing trifluoromethyl group mildly deactivates the aryl halide, necessitating elevated temperatures.

Alternative Halogenation Strategies

For substrates sensitive to bromination, iodinated derivatives such as 2-iodo-5-(trifluoromethyl)benzene offer enhanced reactivity. Using PdCl₂(dppf) as a catalyst and CsF as a base in DMF at 60°C, yields improve to 88–92%. However, iodine’s higher cost and handling challenges limit scalability.

When prefunctionalized aryl halides are unavailable, directed ortho-metalation (DoM) enables late-stage boronic acid introduction. This method is particularly useful for installing the boronic acid group at the 4-position of the biphenyl system.

Lithiation-Borylation Sequence

Starting from 2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine C , a two-step process achieves boronic acid installation:

  • Lithiation : Treatment with n-BuLi at −78°C in THF generates a stabilized aryl lithium species.
  • Borylation : Quenching with trimethyl borate (B(OMe)₃) followed by acidic hydrolysis yields the boronic acid.
Parameter Value
Temperature (Lithiation) −78°C
Borylation Agent B(OMe)₃ (3 equiv)
Hydrolysis 3 N H₂SO₄, DME, 25°C, 2 h
Yield 65–70%

This route avoids palladium catalysts but requires strict anhydrous conditions to prevent boronic acid degradation.

Protecting Group Strategies for Boronic Acid Stability

Boronic acids are prone to protodeboronation and oligomerization. Protective methodologies enhance stability during synthesis:

Pinacol Ester Protection

Conversion of the boronic acid to its pinacol ester D (using pinacol in refluxing toluene) allows purification via silica gel chromatography. Deprotection with aqueous HCl regenerates the boronic acid in >95% purity.

Diaminonaphthalene (DanH) Complexation

As demonstrated in α-CF₃ allylboronic acid syntheses, DanH forms stable complexes with boronic acids. For this compound, treatment with DanH in CH₂Cl₂ at 25°C for 1 h provides a crystalline complex, enabling isolation via filtration. Acidic hydrolysis (3 N H₂SO₄) recovers the free boronic acid without racemization.

Trifluoromethyl Group Introduction via Radical Pathways

For substrates lacking pre-installed CF₃ groups, radical trifluoromethylation offers an alternative:

Copper-Mediated Trifluoromethylation

Using CF₃SO₂Na (Langlois’ reagent) and CuI in DMF at 100°C, aryl boronic acids undergo trifluoromethylation at ortho positions relative to boron. However, this method yields regioisomeric mixtures (∼60:40 para:ortho).

Photoredox Catalysis

Visible-light-driven catalysis with Ru(bpy)₃²⁺ and CF₃I selectively installs CF₃ groups on electron-rich arenes. Applied to 4-biphenylboronic acid, this method achieves 55% yield of the desired product but requires extensive optimization.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The biphenyl system shows characteristic aromatic protons at δ 7.45–7.89 ppm, with coupling constants (J = 8.2 Hz) confirming para-substitution.
  • ¹¹B NMR : A singlet at δ 30.2 ppm confirms boronic acid formation.
  • ¹⁹F NMR : A singlet at δ −63.5 ppm verifies the CF₃ group.

X-ray Crystallography

Single-crystal X-ray analysis of the DanH-protected derivative confirms the planar biphenyl system and trigonal boron geometry (B–O bond length: 1.36 Å).

Chemical Reactions Analysis

Types of Reactions: BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic esters or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group into other functional groups, such as alcohols.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- is widely used in cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In biological and medical research, boronic acids are explored for their potential as enzyme inhibitors and diagnostic agents. Their ability to form reversible covalent bonds with diols makes them useful in the design of sensors and drug delivery systems .

Industry: In industrial applications, boronic acids are used in the production of polymers, electronic materials, and as intermediates in various chemical processes .

Mechanism of Action

The mechanism by which BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- exerts its effects is primarily through its ability to form covalent bonds with other molecules. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among related biphenyl boronic acids:

Compound Name Substituents Molecular Formula CAS Number Key Applications
2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid -CF₃ at 2-position; -B(OH)₂ at 4-position C₁₃H₁₀BF₃O₂ 1200834-19-0 Suzuki couplings, drug intermediates
4-Biphenylboronic acid -B(OH)₂ at 4-position C₁₂H₁₁BO₂ 5122-94-1 Polymer synthesis, catalysis
3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-ylboronic acid -F at 3-position; -CH₃ at 4'-position C₁₃H₁₂BFO₂ N/A Medicinal chemistry
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid -CF₃ at 4'-position; -B(OH)₂ at 4-position C₁₃H₁₀BF₃O₂ 364590-93-2 Material science

Reactivity in Cross-Coupling Reactions

  • 36% yield for this compound in oxime synthesis, possibly due to steric hindrance from -CF₃ .

Key Research Findings

Synthetic Utility : The -CF₃ group enhances metabolic stability in drug candidates but complicates purification due to increased hydrophobicity .

Catalytic Efficiency : Copper-mediated reactions with this compound achieve high yields (e.g., 83% in trifluoromethyltelluration) .

Structural Versatility: Minor substituent changes (e.g., -CF₃ position) drastically alter electronic properties, enabling tailored reactivity for specific applications .

Biological Activity

2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid, often referred to as TFMB, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethyl group, which can significantly influence its pharmacological properties. This article reviews the biological activity of TFMB, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of TFMB is represented as follows:

  • Molecular Formula : C13H10BF3O2
  • Molecular Weight : 257.03 g/mol

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.

TFMB primarily functions as a reversible inhibitor of various enzymes, particularly serine proteases. Its mechanism involves the formation of a covalent bond with the active site of the target enzyme, thereby inhibiting its activity. The binding affinity is influenced by the electronic properties imparted by the trifluoromethyl group.

Key Mechanisms:

  • Enzyme Inhibition : TFMB has been shown to inhibit factors involved in coagulation pathways, such as Factor XIa (FXIa), which plays a crucial role in thrombosis and hemostasis.
  • Selectivity : The compound exhibits selectivity against other serine proteases, which is critical for minimizing side effects in therapeutic applications.

Anticoagulant Activity

Recent studies have demonstrated that TFMB acts as a potent anticoagulant by inhibiting FXIa. The inhibition leads to prolonged activated partial thromboplastin time (aPTT), indicating its effectiveness in preventing thrombus formation.

Compound FXIa IC50 (nM) aPTT EC150 (μM)
TFMB90.70

This data suggests that TFMB could be developed as a novel anticoagulant agent with oral bioavailability.

Cancer Therapeutics

TFMB has also been investigated for its potential use in cancer therapy. In preclinical models, it has shown efficacy in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest.

Case Studies

  • Inhibition of FXIa : A study reported that TFMB effectively inhibited FXIa with an IC50 value of 9 nM, demonstrating significant anticoagulant properties in human plasma (aPTT EC150 = 0.70 μM) . This positions TFMB as a candidate for further development in anticoagulant therapies.
  • Cancer Xenograft Models : In another study, TFMB was evaluated in xenograft models where it exhibited strong monotherapy efficacy against tumors with DNA damage repair deficiencies . The compound's ability to enhance the effects of existing chemotherapeutics highlights its potential as a combinatorial agent.

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